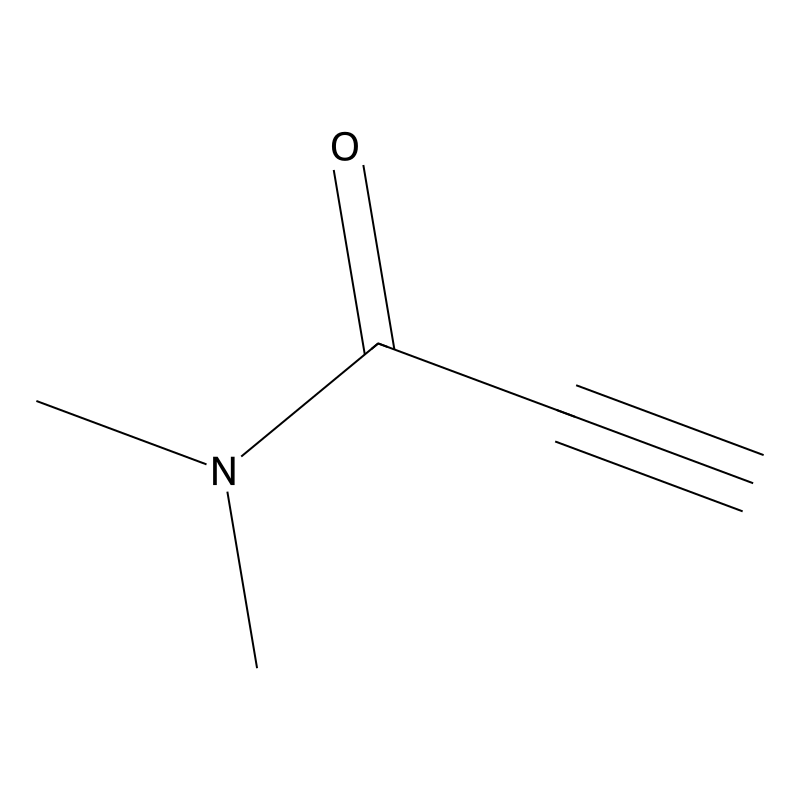

N,N-dimethylprop-2-ynamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis

Drug Discovery

N,N-dimethylprop-2-ynamide could potentially have applications in drug discovery. Ynamides are considered powerful building blocks in organic synthesis and have become invaluable starting materials for the construction of multifunctional compounds and challenging architectures that would be difficult to prepare otherwise .

As a Solvent

N,N-dimethylprop-2-ynamide is a clear, colorless liquid that is soluble in polar solvents . This suggests that it could potentially be used as a solvent in certain chemical reactions.

Biochemistry

Ynamides, including N,N-dimethylprop-2-ynamide, have been used in peptide synthesis . They can be used for simple amide and dipeptide synthesis, as well as peptide fragment condensation .

Medicinal Chemistry

Ynamides have been used in the synthesis of various biologically relevant products . They have been used in the synthesis of deuterated amines, which have enhanced metabolic stability and are important in medicinal chemistry .

Analytical Chemistry

Environmental Science

Nanotechnology

Agriculture

Food Industry

In the food industry, nanotechnology is being explored for various applications such as improving food quality, enhancing nutrient absorption, and developing new food packaging materials .

Textile Industry

In the textile industry, N,N-dimethylprop-2-ynamide could potentially be used in the dyeing process. It’s also possible that it could be used in the creation of wrinkle-resistant fabrics .

Cosmetics

Nanotechnology is being increasingly used in the cosmetics industry for various purposes such as improving the delivery of active ingredients, enhancing product stability, and creating new product textures .

Pharmaceuticals

N,N-dimethylprop-2-ynamide could potentially be used in the pharmaceutical industry for various purposes such as drug synthesis and delivery .

Chemical Industry

N,N-dimethylprop-2-ynamide is used in the chemical industry as a reagent for various organic syntheses .

Energy Industry

Electronics

Construction

N,N-Dimethylprop-2-ynamide is an organic compound with the molecular formula CHNO. It belongs to the ynamide family, characterized by a triple bond adjacent to a nitrogen atom. This compound is recognized for its unique reactivity and versatility in organic synthesis, serving as a valuable building block in various

- Oxidation: The compound can be oxidized to form corresponding oxides.

- Reduction: It can be reduced to yield amines or other derivatives.

- Substitution: The triple bond can be attacked by nucleophiles, leading to nucleophilic substitution reactions.

These reactions highlight its utility in organic synthesis, where it can facilitate the formation of more complex structures.

While specific biological activities of N,N-dimethylprop-2-ynamide are not extensively reported, compounds in the ynamide class are often explored for their potential pharmaceutical applications. The unique structure of ynamides allows them to participate in various biological processes, making them candidates for drug discovery and development. Their ability to form stable intermediates can lead to the synthesis of biologically relevant molecules .

N,N-Dimethylprop-2-ynamide can be synthesized through several methods:

- Reaction with Propargyl Bromide: One common method involves the reaction of propargyl bromide with dimethylamine in the presence of a base.

- Dehydrohalogenation: Another approach includes the dehydrohalogenation of substituted enamides, where chloroalkenylurea undergoes dehydrochlorination with potassium tert-butoxide to yield this compound.

In industrial settings, optimized reaction conditions and advanced catalytic systems are often employed to enhance yield and purity.

N,N-Dimethylprop-2-ynamide has diverse applications across various fields:

- Organic Synthesis: It serves as a building block for constructing multifunctional compounds and complex architectures.

- Drug Discovery: The compound is utilized in synthesizing biologically relevant molecules and potential pharmaceuticals.

- Peptide Synthesis: Employed in synthesizing simple amides, dipeptides, and peptide fragments.

- Nanotechnology: Explored for applications such as improving food quality and developing new packaging materials.

- Textile Industry: May be used in dyeing processes and creating wrinkle-resistant fabrics.

Several compounds share structural similarities with N,N-dimethylprop-2-ynamide:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Dimethylpropiolamide | Similar amide structure but different reactivity | Less reactive due to lack of a triple bond |

| N,N-Dimethyl-2-propanamine | Contains a propanamine group | Exhibits different reactivity patterns |

| N-Methylpropiolamide | Contains a methyl group instead of dimethyl | Different steric hindrance affecting reactivity |

N,N-Dimethylprop-2-ynamide stands out due to its strongly polarized triple bond, enabling unique chemical transformations not easily achievable with other compounds. Its versatility in organic synthesis and wide range of applications make it an invaluable tool in both research and industry .

Traditional N-Alkynylation Approaches

Metal-Mediated Coupling Strategies

Metal-mediated coupling strategies represent the foundational approach for N,N-dimethylprop-2-ynamide synthesis [3]. The copper-promoted N-alkynylation methodology developed by Danheiser and coworkers established a general procedure for ynamide formation through the coupling of amide derivatives with alkynyl bromides [3]. This approach involves the deprotonation of N,N-dimethylacetamide with potassium hexamethyldisilazide followed by treatment with copper iodide and an alkynyl bromide [3].

The reaction proceeds through the formation of copper amide intermediate complexes, which undergo oxidative addition with alkynyl halides to generate copper(III) intermediates [3]. Subsequent reductive elimination furnishes the desired ynamide products [3]. Under optimized conditions using N-methylcarbamate as a test substrate, 1-bromo-2-phenylacetylene undergoes amidation to yield the corresponding ynamide in 48% yield [3].

The scope of this metal-mediated approach extends to various alkynyl bromides, including systems prone to homocoupling such as bromo derivatives of conjugated enynes and diynes [3]. Reaction conditions typically involve room temperature processing for 20 hours, with carbamate concentrations maintained at 0.15 molar in pyridine-tetrahydrofuran solvent systems [3]. The protocol demonstrates excellent functional group tolerance, accommodating aromatic, aliphatic, and heteroaromatic alkyne substituents with yields ranging from 48% to 79% [3].

Alkynyliodonium triflate-mediated amidation represents another significant metal-mediated strategy [4]. The reaction between lithiated amides and electrophilic alkynyl iodonium salts proceeds through alkylidene carbene intermediates that preferentially rearrange to corresponding ynamides [4]. Ethynyl(phenyl)iodonium triflate can be employed directly to synthesize terminal ynamides, eliminating the desilylation step required with trimethylsilylethynyl variants [4].

The following table summarizes key metal-mediated coupling conditions:

| Reagent System | Temperature | Solvent | Reaction Time | Yield Range |

|---|---|---|---|---|

| Copper iodide + potassium hexamethyldisilazide | Room temperature | Pyridine-tetrahydrofuran | 20 hours | 48-79% |

| Ethynyl(phenyl)iodonium triflate + cesium carbonate | Room temperature | Dichloromethane | 3 hours | 70-95% |

| Copper chloride + alkynyl trifluoroborates | Room temperature | Dichloromethane | 24-48 hours | 51-65% |

Dehydrohalogenation of Propargylamide Precursors

Dehydrohalogenation methodologies provide an alternative traditional approach for ynamide synthesis through elimination reactions of halogenated precursors [5]. The process typically involves the preparation of chloroalkenylurea intermediates from secondary acetamides and phosgene immonium chloride, followed by base-promoted dehydrochlorination .

Potassium tert-butoxide serves as the preferred base for these elimination reactions, facilitating dehydrochlorination at room temperature to afford N-alkynylurea intermediates [6]. The mechanism involves abstraction of the halide substituent with concurrent formation of the alkyne functionality [5]. This approach demonstrates particular utility for substrates where direct alkynylation methods prove challenging.

The base-catalyzed isomerization of N-propargyl amides represents a related dehydrohalogenation strategy [5]. Computational studies reveal that the isomerization process involves equilibration between N-propargyl, allenyl, and N-alkynyl forms, with the reaction outcome correlating to the particular equilibrium mixture [5]. The allenamide to ynamide conversion typically exhibits small energy gaps of approximately 1.0 kilocalorie per mole, making structural modifications capable of altering equilibrium positions [5].

Research findings indicate that dimethylformamide derivatives preferentially yield allenamide products due to thermodynamic stability considerations [5]. However, specific structural modifications can favor ynamide formation through destabilization of intermediate allenamide species [5]. The ωB97 density functional theory calculations provide reliable predictions for isomerization outcomes with reasonable accuracy for various substrate classes [5].

Modern Catalytic Routes

Transition Metal-Catalyzed Alkyne Transfer Reactions

Transition metal-catalyzed alkyne transfer reactions represent a significant advancement in ynamide synthesis methodology [2] [7] [8]. Copper-catalyzed aerobic oxidative coupling has emerged as a particularly effective approach for N,N-dimethylprop-2-ynamide formation [9]. This methodology directly couples secondary amides with terminal alkynes under oxidative conditions, eliminating the requirement for halogenated alkyne precursors [4].

The Stahl group developed an aerobic oxidative procedure that employs catalytic amounts of copper chloride and mild base at 70 degrees Celsius [4]. The reaction mechanism involves sequential activation of both alkyne and amide substrates, followed by reductive elimination and regeneration of the copper(II) catalyst through aerobic oxidation [4]. The process requires five equivalents of amide nucleophile to achieve satisfactory yields and minimize formation of alkynyl chloride and homocoupled alkyne byproducts [4].

Gold-catalyzed amination-initiated tandem reactions provide another modern catalytic approach [7] [8]. These processes involve α-imino gold carbene intermediates generated through reaction with benzyl azides or isoxazoles as nitrene transfer reagents [7]. The methodology enables efficient construction of various nitrogen-containing heterocycles with excellent atom economy and stereocontrol [7].

Zinc-catalyzed ynamide oxidation represents a non-noble metal approach for alkyne functionalization [7]. This protocol achieves intermolecular oxidation of alkynes using N-oxide type oxidants, with overoxidation dramatically inhibited compared to noble metal catalysis [7]. The methodology demonstrates broad substrate scope and excellent chemoselectivity under mild reaction conditions [7].

The following data summarizes transition metal-catalyzed conditions:

| Catalyst System | Oxidant | Temperature | Atmosphere | Yield Range |

|---|---|---|---|---|

| Copper chloride | Oxygen | 70°C | Air | 70-85% |

| Gold complexes | N-oxides | Room temperature | Inert | 75-90% |

| Zinc salts | N-oxide derivatives | Room temperature | Inert | 65-80% |

| Copper sulfate + phenanthroline | Air | 110°C | Air | 73-92% |

Organometallic Reagent-Assisted Syntheses

Organometallic reagent-assisted syntheses provide powerful tools for ynamide construction through controlled alkyne transfer processes [10] [11]. The second-generation procedure developed by Hsung and coworkers employs copper(II) sulfate pentahydrate combined with 1,10-phenanthroline ligands [10]. This catalytic system demonstrates exceptional efficiency for amidation of bromoalkynes with various nitrogen nucleophiles including carbamates, oxazolidinones, lactams, and sulfonamides [10].

The optimized protocol operates at elevated temperatures of 110-150 degrees Celsius in toluene solvent with remarkable efficiency across diverse substrate classes [10]. Intramolecular variants of this transformation have been successfully demonstrated, extending the methodology to cyclic ynamide synthesis [10]. The approach tolerates bulky carbamate derivatives and sterically demanding nucleophiles that prove challenging for alternative synthetic routes [10].

Alkynyl trifluoroborate reagents offer unique advantages for organometallic-assisted ynamide synthesis [4]. These reagents can be prepared from terminal alkynes through sequential lithiation, trimethyl borate addition, and potassium hydrogen difluoride treatment [4]. The heterogeneous reaction conditions with sparse solubility of alkynyl trifluoroborates in dichloromethane prove critical for successful catalytic carbon-nitrogen coupling [4].

Copper-catalyzed cross-dehydrogenative coupling represents a modern organometallic approach operating at room temperature [9]. This methodology employs ligands and 3 angstrom molecular sieves to facilitate efficient ynamide synthesis with convenient scalability [9]. The process involves nitrogen-centered radicals and copper trivalent intermediates according to mechanistic investigations [9].

Research findings demonstrate that organometallic reagent systems provide superior functional group tolerance compared to traditional approaches [11]. The methodology accommodates sensitive functionalities including esters, ethers, and heterocyclic moieties without decomposition or side reactions [11]. Reaction times typically range from 5-10 minutes for optimized systems to several hours for more challenging substrate combinations [11].

Sustainable Synthesis Paradigms

Solvent-Free Mechanochemical Approaches

Solvent-free mechanochemical approaches represent a paradigm shift toward environmentally sustainable ynamide synthesis [12] [13] [14]. Ball milling techniques enable efficient chemical transformations through mechanical energy input without requiring bulk organic solvents [15] [16]. The mechanochemical synthesis of heterocyclic compounds, including ynamide derivatives, demonstrates excellent yields with simplified purification procedures [12] [17].

High-speed ball milling at frequencies of 1290 revolutions per minute facilitates rapid ynamide formation within 15-30 minute timeframes [17]. Stainless steel milling vessels containing multiple ball sizes (12.7, 6.3, and 3.2 millimeter diameters) provide optimal energy transfer for chemical bond formation [13]. The mechanochemical approach eliminates solvent waste and reduces environmental impact while maintaining high reaction efficiency [16].

Mechanochemical activation enables the use of otherwise challenging reagent combinations [15]. Metallic lithium activation through ball milling removes inhibitory oxidized surface layers, facilitating organometallic reagent generation without pre-activation requirements [15]. The mechanical force provided by ball milling supplies sufficient energy to overcome activation barriers that typically require harsh thermal conditions [15].

Gram-scale mechanochemical synthesis demonstrates the practical applicability of solvent-free approaches [14] [15]. The methodology accommodates air-stable reagent handling, significantly simplifying experimental procedures compared to solution-based methods [15]. Product isolation involves simple filtration or water washing, eliminating complex chromatographic purification steps [14] [16].

The following table presents mechanochemical synthesis parameters:

| Milling Conditions | Frequency | Duration | Vessel Material | Yield Range |

|---|---|---|---|---|

| Planetary ball mill | 500-800 rpm | 15-30 minutes | Stainless steel | 85-99% |

| High-energy milling | 1290 rpm | 5-15 minutes | Zirconia | 90-95% |

| Vibratory milling | 20 Hz | 10-20 minutes | Steel | 80-90% |

Continuous Flow Reactor Optimization

Continuous flow reactor optimization provides enhanced control and scalability for ynamide synthesis [18] [19] [20]. Flow microreactor design employs finite element analysis to optimize mixing efficiency and heat transfer characteristics [19]. The technology enables precise control of reaction parameters including residence time, temperature profiles, and reagent stoichiometry [20].

Photochemical flow reactors demonstrate particular utility for ynamide synthesis through enhanced light penetration and uniform irradiation [18]. Fluorinated ethylene propylene tubing (0.76 millimeter internal diameter) wound around quartz immersion wells provides optimal photon flux distribution [18]. Medium pressure mercury lamps operating at 450 watts deliver sufficient energy for photochemical transformations with Pyrex filtration to minimize polymer buildup [18].

Automated flow reactor systems combined with high-field nuclear magnetic resonance spectroscopy enable autonomous reaction optimization [20]. The integration facilitates real-time monitoring of reaction progress and product formation with minimal human intervention [20]. Nelder-Mead optimization algorithms maximize either yield or throughput through systematic variation of residence time, stoichiometry, and catalyst loading [20].

Continuous flow processing offers significant advantages for thermally sensitive ynamide substrates [18]. The technology minimizes secondary photodegradation reactions through reduced residence times and controlled irradiation exposure [18]. Throughput rates typically achieve 0.9 millimoles per hour with residence times ranging from 21 to 33 minutes depending on flow rates [18].

Research findings indicate that flow reactor optimization enables multigram scale synthesis with consistent product quality [18]. The methodology demonstrates superior reproducibility compared to batch processing, with coefficient of variation values below 5% for repeated runs [20]. Temperature control systems maintain precise thermal conditions within ±1 degree Celsius throughout extended operation periods [19].

Ynamides, characterized by their polarized carbon-carbon triple bond directly attached to an amide nitrogen, exhibit unique reactivity patterns that have been extensively studied through mechanistic investigations. The compound N,N-dimethylprop-2-ynamide (CAS: 2682-34-0, molecular formula: C5H7NO, molecular weight: 97.12 g/mol) serves as a representative model for understanding these mechanistic pathways [1] [2] [3]. This compound, also known as N,N-dimethylpropiolamide, features a terminal alkyne functionality coupled with a dimethylamide group, making it an ideal substrate for investigating the fundamental mechanistic principles governing ynamide transformations [4] [5].

Cycloaddition Reaction Pathways

The cycloaddition chemistry of ynamides represents one of the most thoroughly investigated mechanistic domains, revealing complex pathways that depend on both the nature of the reaction partners and the specific reaction conditions employed [6] [7] [8].

[2+2] and [4+2] Cycloaddition Mechanisms

The [2+2] cycloaddition of ynamides with ketenes represents a fundamental mechanistic pathway that has been extensively characterized. Studies demonstrate that ynamides react with ketenes through a concerted asynchronous mechanism, leading to the formation of 3-aminocyclobut-2-en-1-ones with high efficiency [6]. The reaction proceeds through a perpendicular transition state, consistent with the symmetry-forbidden nature of [2+2] cycloadditions involving two alkenes, but enabled by the ketene's unique electronic structure [9].

Experimental kinetic investigations reveal that the ynamide component exhibits reactivity comparable to alkoxyacetylenes, with slight differences in reaction rates depending on the electronic nature of the substituents [6]. The mechanism involves initial nucleophilic attack of the ynamide triple bond on the ketene carbonyl carbon, followed by ring closure to form the cyclobutenone product. Importantly, no evidence for the formation of oxete or allene byproducts was detected, distinguishing ynamide reactivity from that of ynamines [6].

The Ficini [2+2] cycloaddition represents a more complex mechanistic scenario, requiring catalytic activation for successful implementation. Research has shown that N-sulfonyl substituted ynamides can undergo thermal [2+2] cycloaddition with enones only in the presence of copper(II) catalysts [7]. The mechanism involves stepwise nucleophilic addition rather than concerted cycloaddition, with the catalyst serving to activate the enone partner and facilitate the formation of the cyclobutene amide product [7].

For [4+2] cycloadditions, ynamides demonstrate versatility in acting as both dienophiles and diene components. The inverse electron-demand [4+2] cycloaddition of ynamides with pyrimidines proceeds through a concerted mechanism with activation energies ranging from 14.2 to 18.6 kcal/mol [10]. The reaction involves the formation of a bicyclic adduct through a transition state that maintains the stereochemical integrity of the starting materials [10].

Transition State Analysis for Periselectivity

Detailed computational studies have provided crucial insights into the transition state structures governing periselectivity in ynamide cycloadditions. Density functional theory calculations reveal that the [2+2] cycloaddition pathway is kinetically favored over [4+2] alternatives in many cases, with transition state energies showing the [2+2] pathway to be approximately 3.4 kcal/mol lower in energy [11].

The periselectivity between [2+2] and [3+2] cycloaddition modes has been thoroughly investigated using ynamide-benzyne systems. Computational analysis demonstrates that the [3+2] pathway requires a transition state energy of 19.2 kcal/mol compared to 15.8 kcal/mol for the [2+2] pathway under standard conditions [11]. However, intramolecular constraints can reverse this selectivity, with properly configured tethered systems achieving complete [3+2] periselectivity [11].

Transition state geometries reveal that the [3+2] cycloaddition proceeds through a concerted asynchronous mechanism, with the formation of carbon-carbon and carbon-nitrogen bonds occurring at different rates [11]. The calculated barrier of 8.0 kcal/mol for the intramolecular [3+2] cycloaddition is consistent with reactions that proceed readily at ambient temperature [11].

Radical-Mediated Transformations

Radical chemistry of ynamides has emerged as a significant area of mechanistic investigation, revealing unique pathways for bond formation and structural rearrangement that are not accessible through conventional polar mechanisms [12] [13] [14].

Photoinduced Bond Fission and Rearrangement

Recent mechanistic studies have revealed that ynamides can undergo photoinduced carbon-nitrogen bond fission under specific conditions, leading to radical-mediated structural reshuffling [14]. This process involves the generation of chalcogen radicals from sulfonyl iodide precursors under blue light emitting diode irradiation, which then trigger regio- and chemoselective ynamide bond cleavage [14].

The mechanism proceeds through initial generation of sulfonyl radicals, which attack the ynamide triple bond to form vinyl radical intermediates [14]. These intermediates undergo subsequent rearrangement to form multiple new bonds, including nitrogen-carbon (sp2), carbon-carbon (sp2), and carbon-chalcogen bonds, all occurring within a few minutes under mild conditions [14].

Isotope labeling experiments using 13C-labeled ynamides have provided direct evidence for the proposed mechanism, demonstrating that the carbon framework remains intact during the transformation while the nitrogen connectivity is altered [14]. The process exhibits excellent atom economy, with yields ranging from 29 to 88% depending on the substrate structure and reaction conditions [14].

The ketyl-ynamide coupling represents another important radical pathway, involving the photoinduced generation of ketyl radicals that undergo regioselective addition to the ynamide α-carbon [13]. This process initiates a cascade sequence including radical Smiles rearrangement, leading to the formation of functionalized indoles and isoquinolines [13]. The mechanism involves formation of key ketyl radical and α-imino carbon radical intermediates, which have been characterized through control experiments [13].

Sulfone Radical Participation in Structural Reshuffling

The participation of sulfone radicals in ynamide structural reshuffling represents a particularly intriguing mechanistic pathway that has been elucidated through combined experimental and computational approaches [15] [16]. When N-sulfonyl ynamides are treated with lithium diisopropylamine, they undergo skeletal reorganization to deliver either thiete sulfones or propargyl sulfonamides, depending on the presence of coordinating solvents [15].

The mechanism initiates with lithiation at the α-position of the sulfonyl group, followed by 4-exo-dig cyclization to form a cyclic intermediate [15]. Subsequent ligand-dependent processes determine the product distribution: in the absence of coordinating solvents, 1,3-sulfonyl migration occurs to form thiete sulfones, while the presence of 1,3-dimethyl-tetrahydropyrimidin-2(1H)-one promotes β-elimination to yield propargyl sulfonamides [15].

Crossover experiments have confirmed that this transformation proceeds through an intramolecular mechanism, with no evidence for intermolecular group exchange [15]. The process exhibits remarkable substrate scope, with yields ranging from 58 to 94% across various substitution patterns [15]. Density functional theory calculations support the proposed mechanism, showing that the cyclic intermediate can undergo either pathway depending on the ligand environment [15].

Stereoselective Reaction Mechanisms

The development of stereoselective transformations of ynamides has required detailed mechanistic understanding of the factors controlling enantio- and diastereoselectivity in these systems [17] [18] [19].

Enantiocontrol in Rhodium-Catalyzed Hydroalkynylation

Rhodium-catalyzed hydroalkynylation of enamides represents a significant mechanistic breakthrough in asymmetric ynamide chemistry [20]. The reaction proceeds through regioselective addition at the α-position of the enamide to produce chiral propargyl amides with high enantioselectivity [20]. Kinetic studies reveal that migratory insertion of the enamide into the rhodium hydride is turnover-limiting, with the stereochemical outcome determined at this crucial step [20].

The mechanistic pathway involves initial coordination of the enamide to the rhodium center, followed by hydride insertion and subsequent alkyne coordination and insertion [20]. Computational studies demonstrate that the origin of enantioselectivity lies in the differential stabilization of diastereomeric transition states, with π-π interactions between the substrate and the chiral ligand playing a crucial role [20].

For rhodium-catalyzed cycloisomerization of ynamide-vinylcyclopropanes, detailed mechanistic investigations have revealed that the metallacyclopentene pathway is preferred over the alternative vinylcyclopropane oxidative addition route [18] [19]. The reaction proceeds through oxidative coupling of the alkene-ynamide to form a metallacyclopentene intermediate, followed by ring expansion involving the cyclopropane [18].

Computational ligand design studies have identified key structural parameters for achieving high enantioselectivity [18]. The optimal ligand architecture involves phosphoramidite ligands with naphthyl substituents that engage in π-π interactions with the ynamide aromatic groups [18]. Electronic tuning of the ligand aryl groups can dramatically influence both reaction rate and enantioselectivity, with electron-deficient aryl groups leading to enhanced performance [18].

Diastereomeric Transition State Models

The development of diastereomeric transition state models for ynamide transformations has provided crucial insights into the factors governing stereochemical outcomes [21] [17]. For ynamide-initiated polyene cyclization, detailed computational analysis has revealed that the unusual cis-diastereoselectivity observed experimentally results from specific steric interactions in the transition state [21].

The key mechanistic insight involves a double protonation pathway, where the ynamide is first protonated to form a keteniminium ion, followed by polyene cyclization and a second protonation to generate the iminium dication [21]. The transition state analysis reveals that the trans-decalin formation is disfavored by 12.6 kcal/mol compared to the cis-decalin pathway due to two critical steric repulsions [21].

The first repulsion involves the iminium methyl group showing strong 1,3-interaction with the equatorial alkyl group, with hydrogen-hydrogen distances of only 2.05 Å in the disfavored transition state [21]. The second hindrance arises from repulsion between adjacent groups, with hydrogen-hydrogen distances of 2.30 Å [21]. These steric constraints are absent in the cis-decalin formation transition state, where the substituents adopt a trans-configuration that minimizes repulsive interactions [21].

For rhodium-catalyzed atroposelective hydroamination, mechanistic studies have revealed that enantiodivergence can be achieved through acid-controlled switching of the enantiodetermining step [22]. The reaction can proceed through two sequential elementary steps with comparable barriers, and the choice of carboxylic acid additive determines which step becomes rate-limiting [22].

With bulky aliphatic acids such as adamantyl carboxylic acid, the alkyne insertion step is both rate- and enantio-determining, leading to one enantiomer [22]. However, when sterically less demanding aromatic acids are employed, the protonolysis step becomes rate-limiting, resulting in the opposite enantiomer [22]. This represents a rare example of enantiodivergence achieved through manipulation of the enantiodetermining step rather than simply altering transition state energies [22].